3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride - 1896915-28-8

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

Catalog Number: EVT-2832254
CAS Number: 1896915-28-8
Molecular Formula: C9H17ClN2O2
Molecular Weight: 220.7
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is a synthetic heterocyclic compound belonging to the class of spirooxazolidine-2,4-diones. It is a structural analog of the muscarinic agonist 2-ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86), a compound investigated for its potential in treating dementia. Research suggests that 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride exhibits affinity for muscarinic M1 receptors in the brain and has shown promising results in reversing scopolamine-induced memory impairment in mice.

Mechanism of Action

The mechanism of action of 3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride is attributed to its interaction with muscarinic M1 receptors. While the specifics of its binding mode and downstream signaling are not detailed in the provided abstracts, it is likely that:

Applications
  • Muscarinic M1 receptor pharmacology: The compound serves as a valuable tool for studying the structure-activity relationships of M1 ligands and their downstream signaling pathways.
  • Potential treatments for cognitive disorders: Its ability to reverse scopolamine-induced memory impairment in mice suggests potential therapeutic applications in cognitive disorders like Alzheimer's disease.

2-Ethyl-8-methyl-2,8-diazaspiro[4.5]decane-1,3-dione (RS86)

  • Compound Description: This compound is a putative M1 agonist. It serves as a lead compound for developing novel muscarinic agonists with potential antidementia effects. Studies show RS86 can reverse scopolamine-induced impairment in passive avoidance tasks in mice. []
  • Relevance: RS86 shares a core 8-azaspiro[4.5]decane structure with 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. The key difference lies in the replacement of the imide group (1,3-dione) in RS86 with an oxazolidine-2,4-dione in 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. This structural modification aims to explore the impact of this change on muscarinic activity and potential therapeutic applications. []

3-Methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one (Compound 29)

  • Compound Description: This compound, investigated in dogs, acts primarily as an alpha 2-adrenoceptor antagonist. It demonstrated blood pressure-lowering effects with minimal potential for orthostatic hypotension at therapeutically effective doses. []
  • Relevance: Both Compound 29 and 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride belong to the 1-oxa-3,8-diazaspiro[4.5]decan-2-one class of compounds. They share the core structure with variations in substituents at the 3- and 8- positions. Exploring these structural variations is crucial for understanding the structure-activity relationships within this class and their effects on adrenergic receptor activity and antihypertensive potential. []

4-Ethyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]-substituted 38

  • Relevance: This compound and 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride belong to the same 1-oxa-3,8-diazaspiro[4.5]decan-2-one chemical class. While sharing the core structure, variations in substituents, such as the 4-ethyl and 8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl] groups in compound 38, contribute to different pharmacological profiles. Investigating these variations is vital for understanding the impact of substituents on adrenergic receptor activity and antihypertensive properties. []

(S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 42

  • Compound Description: Similar to compound 38, this compound was also designed as a mixed alpha- and beta-adrenergic receptor blocker. It effectively lowered blood pressure in hypertensive rats but didn't exhibit clear evidence of beta-adrenergic blocking activity. []
  • Relevance: Both (S)-3-Methyl-8-[3-(2-methoxyphenoxy)-2-hydroxypropyl]-substituted 42 and 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride fall under the 1-oxa-3,8-diazaspiro[4.5]decan-2-one category. Despite sharing the core structure, they have different substituents, such as the (S)-3-methyl and 8-[3-(2-methoxyphenoxy)-2-hydroxypropyl] groups in compound 42. This difference in substituents likely contributes to their varying pharmacological characteristics. Studying these variations is crucial for understanding how structural modifications within this class influence adrenergic receptor activity and antihypertensive effects. []

2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 17)

  • Relevance: Compound 17 shares a structural similarity with 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. The difference lies in the substitution on the 3-position of the 1-oxa-8-azaspiro[4.5]decane core. Compound 17 has a methyl group, while 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has an ethyl group. This difference is crucial for understanding the structure-activity relationship and how subtle changes in the substitution pattern impact muscarinic receptor subtype selectivity. []

2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one (Compound 18)

  • Compound Description: This compound exhibited potent antiamnesic activity and a preferable binding affinity for M1 over M2 receptors. It also showed partial agonistic activity for M1 muscarinic receptors, making it a potential candidate for further development as a treatment for Alzheimer's disease. []
  • Relevance: Compound 18 shares a close structural similarity with 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. Both compounds feature the same core structure of 1-oxa-8-azaspiro[4.5]decane. They only differ in the position of the ethyl substituent, with Compound 18 having it at the 2-position and 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride having it at the 3-position. This subtle difference highlights the importance of the position of the substituent for M1 receptor selectivity and antiamnesic activity. []

2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Compound 29)

  • Compound Description: Compound 29 demonstrated a preferential binding affinity for M1 over M2 receptors and potent antiamnesic activity. It acted as a partial agonist for M1 receptors, indicating potential as a treatment for Alzheimer's disease. Its (-)-isomer showed higher M1 agonist activity. []
  • Relevance: Compound 29 shares the 1-oxa-8-azaspiro[4.5]decane core structure with 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride. The key difference lies in the substituents on the 3-position. While Compound 29 has a methylene group, 3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride has an ethyl group. This difference underlines the impact of substituent size and nature on M1 receptor selectivity and antiamnesic effects. []

Properties

CAS Number

1896915-28-8

Product Name

3-Ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride

IUPAC Name

3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one;hydrochloride

Molecular Formula

C9H17ClN2O2

Molecular Weight

220.7

InChI

InChI=1S/C9H16N2O2.ClH/c1-2-11-7-9(13-8(11)12)3-5-10-6-4-9;/h10H,2-7H2,1H3;1H

InChI Key

GZGBVHPTFJYPHY-UHFFFAOYSA-N

SMILES

CCN1CC2(CCNCC2)OC1=O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.